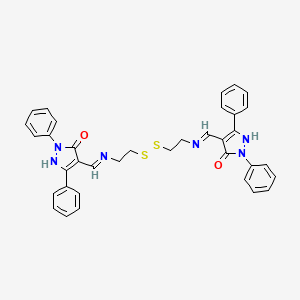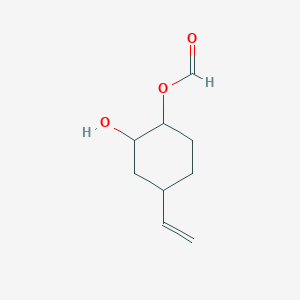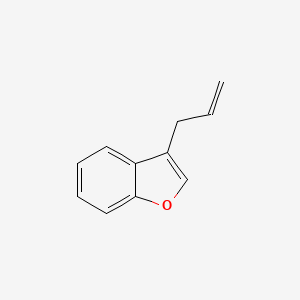
5-Ethyl-4-methyl-3-heptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-4-methyl-3-heptanone is an organic compound with the molecular formula C10H20O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its distinct structure, which includes an ethyl group and a methyl group attached to a heptane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Ethyl-4-methyl-3-heptanone can be synthesized through various methods. One common approach involves the Grignard reaction, where propanal reacts with 2-bromopentane in the presence of magnesium to form 4-methyl-3-heptanol. This intermediate is then oxidized using dichromate to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the reductive condensation of propanal with butanone, followed by hydrogenation to produce the desired ketone .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-4-methyl-3-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dichromate in acidic conditions.
Reduction: Sodium borohydride in the presence of a suitable solvent.
Substitution: Nucleophiles such as halides under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Ethyl-4-methyl-3-heptanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its role as a pheromone in certain insect species.
Industry: Used in the manufacture of fragrances and flavorings.
Mecanismo De Acción
The mechanism of action of 5-ethyl-4-methyl-3-heptanone involves its interaction with specific molecular targets. For example, as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3-Heptanone: Similar structure but lacks the ethyl and methyl groups.
5-Methyl-3-heptanone: Similar but has a different arrangement of alkyl groups.
Cyclohexanone: A cyclic ketone with different chemical properties.
Uniqueness
5-Ethyl-4-methyl-3-heptanone is unique due to its specific arrangement of alkyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized chemicals and as a pheromone in biological studies.
Propiedades
Fórmula molecular |
C10H20O |
|---|---|
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
5-ethyl-4-methylheptan-3-one |
InChI |
InChI=1S/C10H20O/c1-5-9(6-2)8(4)10(11)7-3/h8-9H,5-7H2,1-4H3 |
Clave InChI |
QGWICBSPPIODGZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(C)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid](/img/structure/B13794507.png)

![2,4,6-Triazabicyclo[3.2.1]oct-2-ene-7-carboxylicacid,3-amino-,endo-(9CI)](/img/structure/B13794519.png)
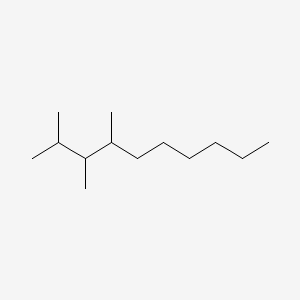
![N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13794534.png)

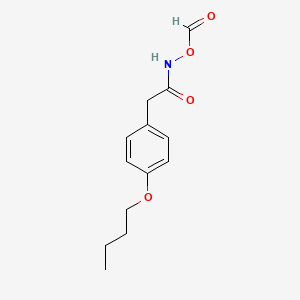
![5,9-Dithia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13794556.png)
